(4-Bromo-1h-indol-1-yl)acetic acid
Description
Significance of the Indole (B1671886) Scaffold as a Privileged Pharmacophore in Organic and Medicinal Chemistry
The indole scaffold is a recurring motif in a multitude of natural and synthetic molecules that exhibit a wide spectrum of biological activities. eurekaselect.comijpsr.infonih.gov This has led to its designation as a "privileged structure," capable of interacting with a diverse range of biological targets. ijpsr.info
Indole and its derivatives are ubiquitous in nature, found in alkaloids, peptides, and various other natural products. ijpsr.infonih.gov Many natural products containing the indole core are used as lead compounds for the development of new drugs. nih.gov The essential amino acid tryptophan, for instance, contains an indole ring and is a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. nih.gov In the realm of synthetic chemistry, the indole scaffold is a versatile building block for creating novel compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. researchgate.netmdpi.com The broad utility of indole derivatives is evidenced by the numerous approved drugs that feature this heterocyclic system. nih.gov
Halogenation, the introduction of halogen atoms into a molecule, is a powerful tool for modifying the electronic properties and reactivity of organic compounds. organic-chemistry.orgnih.gov In the context of the indole scaffold, halogenation can influence the molecule's biological activity and metabolic stability. researchgate.net Bromine, in particular, can be strategically introduced at various positions on the indole ring to direct further chemical transformations or to enhance interactions with biological targets. mdpi.com The presence of a bromine atom can alter the lipophilicity and electronic distribution of the indole ring, which can be crucial for its pharmacological profile. acs.orgacs.org
Contextualization of N1-Substituted Indole Acetic Acid Derivatives in Current Research Endeavors
The substitution at the nitrogen atom (N1-position) of the indole ring with an acetic acid group represents a significant class of indole derivatives with diverse applications. chemicalbook.com
Indole-3-acetic acid (IAA) is the most common naturally occurring plant hormone of the auxin class and has been extensively studied. nih.govwikipedia.org (4-Bromo-1H-indol-1-yl)acetic acid is a structural analogue of IAA, with the key differences being the position of the acetic acid substituent (N1 versus C3) and the presence of a bromine atom on the benzene (B151609) ring. wikipedia.orgiarc.fruni.lu These structural modifications lead to distinct chemical properties and biological activities compared to the parent IAA. The broader family of indole acetic acid analogues also includes various other substituted derivatives, such as those with alkyl or halogen substituents at different positions on the indole nucleus. researchgate.net
The synthesis of N-substituted indole derivatives has been an active area of research. organic-chemistry.org Early methods often involved the alkylation of the indole nitrogen. More recent developments have focused on more sophisticated strategies, such as transition metal-catalyzed cross-coupling reactions and intramolecular cyclizations, to construct the N-substituted indole framework. organic-chemistry.org The synthesis of N1-substituted indole acetic acids, such as this compound, can be achieved through the reaction of the corresponding bromoindole with an acetate-containing reagent. nih.gov This foundational research has paved the way for the exploration of these compounds in various scientific disciplines.
Detailed Research Findings
The synthesis of this compound and its derivatives is a subject of ongoing research, with various synthetic routes being explored to optimize yield and purity.
| Reactants | Reagents | Product | Yield | Reference |
| 6-bromoindole (B116670), methyl bromoacetate | NaH, DMF | Methyl 2-(6-bromo-1H-indol-1-yl)acetate | Not specified | nih.gov |
| Methyl 2-(6-bromo-1H-indol-1-yl)acetate | NaOH, MeOH, H₂O | 2-(6-Bromo-1H-indol-1-yl)acetic acid | Not specified | nih.gov |
| Indole, Ethyl 2-bromoacetate | NaOH, tetra-n-butylammonium bromide | (1H-Indol-1-yl)acetic Acid | 92% | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromoindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASXPAJVXYXFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 1h Indol 1 Yl Acetic Acid and Its Functionalized Analogues
Strategic Synthesis of Bromoindole Ring Systems
The synthesis of the (4-Bromo-1H-indol-1-yl)acetic acid scaffold begins with the construction of the 4-bromoindole (B15604) core. The regioselectivity of halogenation on the indole (B1671886) ring is a significant synthetic challenge that requires carefully planned strategies.
Direct electrophilic bromination of the indole ring typically occurs at the electron-rich C3 position. If the C3 position is blocked, substitution often favors the C5 or C2 positions. Functionalization at the C4 position is considerably more challenging due to its lower intrinsic reactivity compared to other positions on the indole nucleus acs.orgchim.it. Achieving regioselective C4-bromination therefore necessitates specialized techniques that override the natural reactivity of the indole ring.
Common strategies to achieve C4-substitution include:
Use of Directing Groups: A powerful modern approach involves the installation of a directing group at the N1 or C3 position of the indole. These groups can chelate to a transition metal catalyst, bringing the catalytic center into proximity with the C4-H bond and facilitating its functionalization. acs.orgrsc.org For example, a pivaloyl group at the C3 position can direct palladium-catalyzed arylation to the C4 position. acs.org Similarly, rhodium(III) catalysis with a C3-trifluoroacetyl directing group has been shown to achieve C4-alkenylation. rsc.org While these methods are primarily for C-C bond formation, they establish the principle of using directing groups to achieve C4-selectivity, a strategy adaptable for halogenation.
Multi-step Classical Syntheses: Named reactions like the Batcho-Leimgruber indole synthesis provide a reliable route to specifically substituted indoles. The synthesis of 4-bromoindole, for instance, can be achieved starting from 2-methyl-3-nitroaniline, which undergoes condensation with N,N-dimethylformamide dimethyl acetal to form an enamine, followed by reductive cyclization to yield the 4-bromoindole core. researchgate.net This method builds the indole ring with the bromine atom already in the desired position, thus circumventing the challenges of regioselective bromination on a pre-formed indole.
Key considerations for scale-up include:
Process Safety: Bromination reactions can be highly exothermic and may generate hazardous byproducts like hydrogen bromide. Careful control of reaction temperature, reagent addition rates, and adequate ventilation are critical.
Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents for multi-step syntheses are crucial for economic viability on a large scale. researchgate.net
Purification: The purification of intermediates and the final 4-bromoindole product often requires chromatography on a lab scale. For industrial production, alternative methods such as crystallization or distillation are preferred to minimize solvent usage and cost. nbinno.com The physical properties of 4-bromoindole, being an off-white to pale yellow crystalline powder, are amenable to such purification techniques. nbinno.com
Regulatory Compliance: Large-scale synthesis must adhere to regulatory guidelines, such as those outlined by the International Council for Harmonisation (ICH) for residual solvents, to ensure the final product is suitable for pharmaceutical applications. nbinno.com
N-Alkylation Approaches for Constructing the Indole-1-yl-acetic Acid Moiety
Once the 4-bromoindole precursor is obtained, the next crucial step is the introduction of the acetic acid side chain at the indole nitrogen (N1 position). This is typically achieved through an N-alkylation reaction.
The N-alkylation of indoles is a well-established transformation. The indole N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic indolide anion. This anion readily reacts with an electrophile, such as an activated haloacetate derivative, to form the desired N-C bond. Ethyl bromoacetate and methyl bromoacetate are commonly used, cost-effective reagents for this purpose. The reaction involves the nucleophilic substitution of the bromide by the indolide anion, which, after subsequent hydrolysis of the ester, yields the target this compound.
The efficiency and regioselectivity (N-alkylation vs. C3-alkylation) of the alkylation reaction are highly dependent on the reaction conditions. Key parameters to optimize include the choice of base, solvent, and temperature.
Base Selection: Strong bases are typically required to deprotonate the indole nitrogen. Sodium hydride (NaH) is a common and effective choice, generating the highly nucleophilic indolide anion. Other bases such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) can also be employed, often under milder conditions. The choice of base can influence the reaction rate and selectivity.
Solvent Effects: The solvent plays a critical role in solvating the ions and influencing the reactivity of the nucleophile. Aprotic polar solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently used as they effectively dissolve the indole substrate and the intermediate salts.
Regioselectivity: While N-alkylation is generally favored for the reaction of indolide anions with alkyl halides, competition from C3-alkylation can occur. The reaction conditions can be tuned to favor N-alkylation. Generally, the use of a strong base to fully form the indolide anion in a polar aprotic solvent promotes N-alkylation.
The following table summarizes the effect of different bases on the N-methylation of 5-bromoindole, providing insights applicable to the alkylation with haloacetates.
| Base | Molar Ratio (Base:Indole) | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| DBU | 1.1 | 90 | 24 | 93 |
| DABCO | 0.1 | 90 | 24 | 97 |
| K2CO3 | 1.1 | 90 | 24 | 43 |
| Cs2CO3 | 1.1 | 90 | 24 | 72 |
Data adapted from studies on the N-alkylation of bromoindoles. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; DABCO = 1,4-Diazabicyclo[2.2.2]octane.
Derivatization and Further Functionalization Strategies for the this compound Scaffold
The this compound molecule possesses two primary handles for further chemical modification: the bromine atom on the benzene (B151609) ring and the carboxylic acid group on the side chain. This dual functionality makes it a versatile platform for generating a library of complex derivatives.
Functionalization of the Carboxylic Acid Group: The carboxylic acid is readily converted into a variety of other functional groups. A common and synthetically important transformation is the formation of amides. This is achieved by coupling the carboxylic acid with a primary or secondary amine using a coupling reagent. growingscience.com A wide array of coupling reagents has been developed to facilitate this reaction, minimizing side reactions and preserving the stereochemistry of chiral amines. organic-chemistry.orgluxembourg-bio.com
| Coupling Reagent Acronym | Full Name | Key Features |
|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Forms an insoluble dicyclohexylurea byproduct, useful for solution-phase synthesis. luxembourg-bio.compeptide.com |
| EDC (or EDAC) | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble reagent and byproduct, allowing for easy removal by aqueous extraction. peptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, fast reaction times, and low rates of racemization. growingscience.compeptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Efficient coupling with rapid reaction times; byproducts are less hazardous than those from BOP. peptide.com |
Functionalization of the C4-Bromo Substituent: The bromine atom at the C4 position is a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. nbinno.com
Suzuki-Miyaura Coupling: This reaction couples the 4-bromoindole derivative with an organoboron species (e.g., a boronic acid or boronate ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.orgharvard.edu This powerful reaction is widely used to synthesize biaryl compounds and is tolerant of a broad range of functional groups. wikipedia.org The reaction of this compound with various aryl or heteroaryl boronic acids can generate a diverse library of C4-arylated indole derivatives. acs.org
Sonogashira Coupling: This reaction forms a C-C bond between the 4-bromoindole and a terminal alkyne, providing access to C4-alkynylated indoles. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org Copper-free conditions have also been developed to avoid the undesirable homocoupling of alkynes. nih.gov These alkynyl products can serve as precursors for further transformations, such as the synthesis of more complex heterocyclic systems.
These derivatization strategies highlight the synthetic utility of this compound as a key building block for creating structurally diverse molecules with potential applications in various fields of chemical research.
Chemical Transformations of the Carboxylic Acid Functional Group
The carboxylic acid moiety of this compound is a prime site for nucleophilic acyl substitution reactions. These transformations allow for the introduction of various functional groups, leading to the formation of esters, amides, and other derivatives.
One of the most common transformations is Fischer-Speier esterification , where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to form an ester. organic-chemistry.orgmasterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This is an equilibrium-driven process, often favored by using the alcohol as a solvent to push the reaction toward the product or by removing the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol. masterorganicchemistry.commasterorganicchemistry.com
Amide bond formation is another crucial transformation, frequently employed in medicinal chemistry to link the indole scaffold to amines. nih.govhepatochem.com This reaction typically requires the activation of the carboxylic acid, as it does not react directly with amines under mild conditions. hepatochem.com Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP). nih.govpeptide.com The process involves the formation of a highly reactive O-acylisourea intermediate or an active ester, which is then readily attacked by the amine nucleophile to form the stable amide bond. nih.gov
Furthermore, the carboxylic acid can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective. libretexts.orglibretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. libretexts.orglibretexts.org
| Reaction Type | Reagents and Conditions | Product Functional Group | General Utility |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR') | Prodrug synthesis, modification of solubility and polarity. organic-chemistry.orgchemguide.co.uk |
| Amide Coupling | Amine (R'-NH₂), Coupling Reagents (e.g., EDC, HOBt, HATU), Base (e.g., DIPEA) | Amide (-CONHR') | Creation of peptidomimetics and other bioactive compounds. nih.govbachem.com |
| Reduction | Lithium Aluminum Hydride (LiAlH₄), followed by aqueous workup | Primary Alcohol (-CH₂OH) | Access to alcohol derivatives and further synthetic transformations. libretexts.orgyoutube.com |
Exploration of Nucleophilic and Palladium-Catalyzed Cross-Coupling Reactions on the Bromine Atom
The bromine atom at the C4-position of the indole ring is a versatile handle for introducing molecular complexity through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. While direct nucleophilic aromatic substitution on the electron-rich indole ring is challenging, palladium-catalyzed cross-coupling reactions provide a powerful and general method for its functionalization. researchgate.net
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. acs.orgyoutube.com The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. rsc.orgorganic-chemistry.org
For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. acsgcipr.org This reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine ligands has been critical to the broad scope of this reaction, allowing for the coupling of a vast range of amines and aryl halides. wikipedia.org The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination to yield the aryl amine product. libretexts.org
| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃, Na₂CO₃) | Carbon-Carbon | 4-Aryl/Vinyl-indole derivative. nih.govikm.org.my |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., XPhos, tBuDavePhos), Base (e.g., NaOtBu) | Carbon-Nitrogen | 4-Amino-indole derivative. wikipedia.orgresearchgate.net |
Multi-Component and Multi-Step Synthesis of Complex Indole-Based Architectures Utilizing the Compound
The presence of two distinct and orthogonally reactive functional groups makes this compound an excellent scaffold for both multi-step and multi-component synthetic strategies aimed at producing complex, biologically active molecules. weebly.commdpi.com
In multi-step synthesis , the carboxylic acid and the bromine atom can be functionalized sequentially. For instance, a Suzuki or Buchwald-Hartwig reaction can be performed first on the bromine atom to install a desired substituent at the 4-position. Subsequently, the carboxylic acid group of the resulting product can be modified, for example, through an amide coupling reaction. This stepwise approach allows for the controlled and systematic construction of intricate molecular frameworks, which is a common strategy in the total synthesis of natural products and the development of pharmaceutical agents. nih.govnih.gov A practical one-pot synthesis of indole-3-acetic acid derivatives has been demonstrated through a palladium-mediated cascade Tsuji-Trost reaction and Heck coupling, showcasing the power of sequential transformations. organic-chemistry.org
Multi-component reactions (MCRs) offer a highly efficient alternative to traditional linear syntheses by combining three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants. nih.govnih.gov This approach is characterized by high atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse compounds. nih.govmdpi.com While this compound may not be a direct component in a classical MCR, it can be readily converted into a suitable precursor. For example, reduction of the carboxylic acid to an alcohol, followed by conversion to an isocyanide, would prepare the molecule for participation in MCRs like the Ugi or Passerini reactions. Alternatively, the product of a Buchwald-Hartwig amination could serve as the amine component in various MCRs, leading to the rapid assembly of complex heterocyclic systems. nih.govrug.nl
Comprehensive Analytical Methodologies for Characterization of 4 Bromo 1h Indol 1 Yl Acetic Acid
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Elemental Composition Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of (4-Bromo-1H-indol-1-yl)acetic acid. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition with a high degree of confidence.
For this compound, with a molecular formula of C₁₀H₈BrNO₂, the expected monoisotopic mass is 252.97385 Da. HRMS analysis provides experimental mass-to-charge ratio (m/z) values that can be compared to this theoretical value. The high resolution of the instrument distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions.
In addition to the molecular ion, HRMS can detect various adducts, which further aids in structural confirmation. Predicted collision cross-section (CCS) values, which are dependent on the ion's size, shape, and charge, can also be calculated for different adducts to provide an additional layer of identification. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 253.98113 | 147.1 |
| [M+Na]⁺ | 275.96307 | 160.1 |
| [M-H]⁻ | 251.96657 | 151.3 |
| [M+NH₄]⁺ | 271.00767 | 168.3 |
| [M+K]⁺ | 291.93701 | 147.9 |
| [M+H-H₂O]⁺ | 235.97111 | 147.5 |
| [M+HCOO]⁻ | 297.97205 | 166.4 |
| [M+CH₃COO]⁻ | 311.98770 | 185.6 |
| Data sourced from predicted values. uni.lu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Elucidation, including Proton (¹H) and Carbon-13 (¹³C) NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of the molecular structure of this compound. Both Proton (¹H) and Carbon-13 (¹³C) NMR provide critical information about the chemical environment of each atom, allowing for the precise assignment of the compound's connectivity and stereochemistry.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. For a similar compound, 2-(6-bromo-1H-indol-1-yl)acetic acid, the carbonyl carbon of the carboxylic acid group appears at approximately 170.75 ppm, while the carbons of the indole (B1671886) ring resonate in the aromatic region between 101 and 138 ppm. The methylene (B1212753) carbon of the acetic acid side chain is typically observed around 47.58 ppm. nih.gov Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, can be used to correlate proton and carbon signals, further confirming the structural assignments. hmdb.ca
Table 2: Representative ¹³C NMR Chemical Shifts for a Bromo-Indolyl Acetic Acid Derivative
| Functional Group | Chemical Shift (δ, ppm) |
| Carbonyl (COO) | ~170.8 |
| Aromatic (Ar) | ~101-138 |
| Methylene (CH₂) | ~47.6 |
| Data based on 2-(6-bromo-1H-indol-1-yl)acetic acid. nih.gov |
Advanced Chromatographic Techniques for Purity Assessment, Quantitative Analysis, and Separation of Analogues
Chromatographic techniques are essential for assessing the purity of this compound, performing quantitative analysis, and separating it from structurally similar analogues. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Various Detection Methods
HPLC and UPLC are powerful separation techniques that can be used to determine the purity of this compound and quantify its concentration. These methods utilize a stationary phase, typically a packed column, and a liquid mobile phase to separate components of a mixture based on their differential partitioning between the two phases.
For the analysis of related bromo- and chloroacetic acids, a mixed-mode column with ion-exchange properties has been shown to be effective. sielc.com A typical method might employ a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution, with detection by UV absorbance at a specific wavelength, such as 200 nm. sielc.com The retention time of the compound is a characteristic parameter used for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis. UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com For mass spectrometry-compatible methods, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that can be used for the analysis of this compound, typically after conversion to a more volatile derivative. Direct injection of carboxylic acids like this one can be problematic due to their low volatility and tendency to cause carryover and peak tailing. chromforum.org
A common approach is to derivatize the carboxylic acid to its corresponding ester, for example, by reaction with an alcohol in the presence of an acid catalyst. researchgate.net This increases the volatility of the analyte, making it suitable for GC analysis. The gas chromatograph separates the derivatized compound from other components in the sample, and the mass spectrometer provides mass spectral data for identification and quantification. The retention time and the mass spectrum of the derivative serve as unique identifiers for the original compound. This method has been successfully applied to the analysis of various halogenated acetic acids in different matrices. researchgate.net
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds. The resulting IR spectrum provides a "fingerprint" of the molecule.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and indole functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp band around 1700 cm⁻¹. docbrown.info The C-O stretching vibration is expected around 1300 cm⁻¹. docbrown.info The N-H stretching vibration of the indole ring would likely be observed in the region of 3200-3500 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the indole ring will also be present in the spectrum.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 (strong, sharp) |
| Carboxylic Acid | C-O stretch | ~1300 |
| Indole | N-H stretch | ~3200-3500 |
| Data based on characteristic functional group frequencies. docbrown.info |
Computational Chemistry Investigations Applied to 4 Bromo 1h Indol 1 Yl Acetic Acid
Quantum Mechanical Studies for Elucidating Electronic Structure and Predicting Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic makeup of molecules. These studies provide a detailed picture of electron distribution, orbital energies, and molecular geometry, which collectively determine the compound's stability and chemical behavior.
Density Functional Theory (DFT) has become a standard method for assessing the structural and spectral properties of organic compounds. mdpi.com For (4-Bromo-1H-indol-1-yl)acetic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. mdpi.com This process involves an iterative optimization that minimizes the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found.
The resulting optimized structure provides precise geometric parameters. For instance, the calculations would define the planarity of the indole (B1671886) ring system and the specific orientation of the acetic acid side chain relative to the ring. This information is critical for understanding how the molecule will pack in a crystal lattice or fit into a biological receptor's active site.
Beyond the ground state, DFT is also used to characterize transition states, which are the high-energy structures that exist fleetingly during a chemical reaction. By locating these saddle points on the potential energy surface, chemists can calculate activation energies and elucidate reaction mechanisms. This predictive power is invaluable for designing synthetic routes and understanding the compound's reactivity patterns.
Table 1: Selected Optimized Geometric Parameters for this compound (Theoretical DFT Data)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | Br-C4 | 1.91 Å |
| Bond Length | N1-C2 | 1.38 Å |
| Bond Length | C8-C9 (Carboxyl C=O) | 1.22 Å |
| Bond Angle | C3-C4-Br | 121.5° |
| Bond Angle | C2-N1-C7a | 108.9° |
Note: The data in this table is representative of typical DFT calculation results for similar molecules and is for illustrative purposes.
One of the most powerful applications of quantum mechanical calculations is the prediction of spectroscopic data, which serves as a crucial tool for structural verification. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules, and computational methods can accurately predict the chemical shifts (δ) of ¹H and ¹³C nuclei.
The process typically begins with the DFT-optimized geometry. Using this structure, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate the isotropic magnetic shielding constants for each atom. These theoretical values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).
When the computationally predicted NMR spectrum closely matches the experimental spectrum, it provides strong confirmation of the proposed molecular structure. nih.gov Discrepancies between calculated and experimental shifts can indicate an incorrect structural assignment or the presence of specific conformational dynamics in solution that are not captured by the gas-phase calculation. nih.gov This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis. researchgate.netrsc.org
Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Absolute Deviation (ppm) |
|---|---|---|---|
| H2 | 7.35 | 7.41 | 0.06 |
| H3 | 6.62 | 6.68 | 0.06 |
| H5 | 7.15 | 7.20 | 0.05 |
| H6 | 7.08 | 7.12 | 0.04 |
| H7 | 7.51 | 7.58 | 0.07 |
| CH₂ | 5.10 | 5.15 | 0.05 |
| C2 | 128.1 | 128.9 | 0.8 |
| C3 | 102.5 | 103.1 | 0.6 |
| C4 | 115.0 | 115.7 | 0.7 |
Note: The data presented is hypothetical and illustrates the typical correlation between experimental and DFT-calculated NMR data for structural confirmation.
Molecular Modeling and Simulation Approaches
While quantum mechanics provides deep insights into electronic structure, molecular modeling and simulation techniques are better suited for exploring the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.
Molecules with rotatable single bonds, like the acetic acid side chain in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them. rsc.org
Computational methods achieve this by systematically rotating the key dihedral angles—in this case, primarily the angles defining the orientation of the -CH₂COOH group—and calculating the potential energy at each step. This process maps out the molecule's potential energy surface, or "energetic landscape." rsc.org The low-energy valleys on this landscape correspond to stable or metastable conformers.
The relative energies of these conformers can be used to calculate their expected populations at a given temperature using the Boltzmann distribution. This analysis reveals which shapes the molecule is most likely to adopt, a critical factor influencing its physical properties and biological activity. For instance, the bioactive conformation required to bind to a protein may not be the absolute lowest-energy conformer.
Table 3: Relative Energies and Boltzmann Population of Hypothetical Conformers of this compound at 298 K
| Conformer | Dihedral Angle (C2-N1-C8-C9) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| A | 85° | 0.00 | 75.1 |
| B | -80° | 0.25 | 17.5 |
Note: This table is an illustrative example of results from a typical conformational analysis.
Understanding how a molecule interacts with other molecules is key to predicting its function. In silico methods provide a theoretical framework for evaluating these non-covalent interactions. researchgate.net Properties derived from quantum chemical calculations, such as the Molecular Electrostatic Potential (MEP) map, are invaluable. The MEP map visualizes the charge distribution across the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions that are prone to electrostatic interactions.
For this compound, the MEP would highlight the oxygen atoms of the carboxyl group as strong hydrogen bond acceptors (negative regions) and the carboxylic proton as a hydrogen bond donor (positive region). The indole N-H group can also act as a hydrogen bond donor. The planar, electron-rich indole ring and the bromo-phenyl portion can participate in hydrophobic and π-π stacking interactions. nih.gov
These theoretical predictions are the foundation for more advanced simulations like molecular docking, where the compound is computationally "placed" into the binding site of a target protein. nih.govnih.gov The simulation then calculates the most favorable binding pose and estimates the binding affinity by scoring the various intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov Such studies are essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net
Mechanistic Research on Chemical Reactions Involving 4 Bromo 1h Indol 1 Yl Acetic Acid
Elucidation of Reaction Mechanisms for N-Alkylation and Subsequent Hydrolysis Steps
The synthesis of (4-Bromo-1H-indol-1-yl)acetic acid itself involves an N-alkylation step. The mechanism for this transformation begins with the deprotonation of the N-H bond of 4-bromoindole (B15604). This is typically achieved using a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, which is strong enough to abstract the acidic indole (B1671886) proton, generating a nucleophilic indole anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an ethyl bromoacetate, where the indole nitrogen attacks the electrophilic carbon of the bromoacetate, displacing the bromide ion and forming the N-alkylated product, ethyl (4-bromo-1H-indol-1-yl)acetate.
Subsequent hydrolysis of the resulting ester to yield the final carboxylic acid can be performed under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide (or another base) yields the carboxylate salt and ethanol (B145695). An acidic workup is then required to protonate the carboxylate and isolate the this compound.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The process starts with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.combyjus.com Following a proton transfer, a molecule of ethanol is eliminated as a leaving group. masterorganicchemistry.combyjus.com Deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields the final product. byjus.com
Mechanistic Pathways of Functional Group Transformations, including Esterification and Amide Bond Formation
The carboxylic acid moiety of this compound is a key site for further functionalization, notably through esterification and amide bond formation.
Esterification: The most common method for converting the carboxylic acid to an ester is the Fischer esterification. This acid-catalyzed reaction is an equilibrium process, typically driven to completion by using an excess of the alcohol or by removing water as it forms. organic-chemistry.org The mechanism proceeds through several reversible steps:
Protonation: The carboxylic acid's carbonyl oxygen is protonated by a strong acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic. masterorganicchemistry.comchemguide.co.uk
Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.combyjus.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.combyjus.com
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comchemguide.co.uk
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk
Amide Bond Formation: The formation of an amide from this compound and an amine requires the activation of the carboxylic acid, as it is not sufficiently electrophilic to react directly with the amine. This is achieved using coupling reagents. The general mechanism involves:
Activation: The carboxylic acid reacts with a coupling reagent, such as a carbodiimide (B86325) (e.g., EDC) or a phosphonium (B103445) salt (e.g., HATU), to form a highly reactive acylating agent in situ, like an O-acylisourea intermediate or an activated ester. umich.eduthieme-connect.de
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of this activated intermediate.
Rearrangement and Elimination: A tetrahedral intermediate is formed, which then collapses. This step eliminates a byproduct (e.g., a urea (B33335) derivative in the case of carbodiimides) and forms the stable amide bond. umich.edu A common issue in peptide synthesis is potential racemization, though this is not a concern for the achiral this compound. umich.edu
Investigation of the Influence of Bromine Substitution on Reaction Kinetics, Thermodynamics, and Product Selectivity
The bromine atom at the C4 position of the indole ring significantly influences the molecule's reactivity through a combination of electronic effects. A computational study on the bromination of 5-substituted indoles provides valuable insight into these effects, which can be extrapolated to the 4-bromo isomer. researchgate.net
The bromine atom exerts two opposing electronic effects:
Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the indole ring through the sigma bond network. This deactivates the ring, making it less nucleophilic and thus less reactive towards electrophilic attack compared to unsubstituted indole.
Mesomeric (Resonance) Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system. This effect increases electron density on the ring, particularly at the ortho and para positions relative to the substituent.
Table 1: Effect of C5-Substituent on Bromination Reactivity of Indole
This table, adapted from computational studies on 5-substituted indoles, illustrates how different substituents affect the Gibbs free energy barrier (ΔG‡TS1) for electrophilic bromination at the C3 position. A higher energy barrier corresponds to a slower reaction rate. researchgate.net
| Substituent (R) at C5 | Gibbs Free Energy Barrier (kcal/mol) | Relative Reactivity Ranking |
|---|---|---|
| -OCH₃ | 15.4 | Highest |
| -CH₃ | 16.5 | High |
| -H | 17.1 | Reference |
| -F | 17.2 | Moderate |
| -Cl | 17.6 | Moderate-Low |
| -Br | 17.8 | Low |
| -COOH | 18.4 | Very Low |
| -CN | 19.0 | Lowest |
The data clearly shows that a bromine substituent significantly increases the activation energy barrier compared to an unsubstituted indole, thus decreasing the reaction rate for further electrophilic substitution on the benzene (B151609) portion of the molecule. researchgate.net For this compound, this deactivating effect would make electrophilic attacks on the C5, C6, and C7 positions less favorable than in the non-brominated analogue.
Role of Catalytic Systems and Their Mechanistic Contributions in Indole Derivatization Reactions
Catalysts play a crucial role in controlling the efficiency and selectivity of reactions involving indole derivatives. nih.gov Different catalytic systems are employed depending on the desired transformation.
Acid Catalysis: As detailed in the esterification section (5.2), Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., FeCl₃, Hf(IV) salts) are essential for activating the carboxylic acid group. organic-chemistry.org The catalyst's primary role is to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by an alcohol. organic-chemistry.orgmasterorganicchemistry.com The catalyst is regenerated at the end of the reaction cycle. chemguide.co.uk
Base Catalysis: Strong bases like NaOH and KOH are fundamental in the N-alkylation of the indole ring. nih.gov Their mechanistic contribution is the deprotonation of the indole nitrogen, creating a highly nucleophilic indolide anion that can readily react with alkyl halides. nih.gov In some cases, organic bases like DABCO can also be effective catalysts, particularly when used in synergistic systems. nih.gov
Coupling Reagents in Amidation: While not catalysts in the classical sense (as they are consumed in the reaction), coupling reagents like EDC, HATU, and DCC are indispensable for amide bond formation. umich.eduthieme-connect.de Their mechanism involves the in-situ generation of a highly reactive intermediate from the carboxylic acid, effectively lowering the activation energy for the subsequent reaction with an amine. thieme-connect.de
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, such as the N-alkylation of indole with an alkyl halide using aqueous NaOH, phase-transfer catalysts are employed. researchgate.net Catalysts like quaternary ammonium (B1175870) salts or crown ethers facilitate the transfer of the hydroxide anion into the organic phase or the indolide anion into the organic phase, allowing the reaction to proceed efficiently at the interface or in the organic phase. researchgate.net
Electrochemical Systems: Modern methods include the use of electrochemistry to drive reactions. For instance, an electrochemical umpolung (polarity inversion) of bromide ions can be used for the bromination of indole's C-H bond without the need for transition metal catalysts or chemical oxidants. mdpi.com In this system, anodic oxidation generates an electrophilic bromine species that reacts with the indole. mdpi.com
Table 2: Catalytic Systems in Reactions of Indole Derivatives
This table summarizes various catalytic systems and their mechanistic roles in the functionalization of indole-containing molecules.
organic-chemistry.orgnih.govthieme-connect.deresearchgate.netmdpi.com| Catalytic System | Reaction Type | Mechanistic Contribution | Reference |
|---|---|---|---|
| Brønsted/Lewis Acids (H₂SO₄, TsOH, HfCl₄) | Esterification | Protonation/coordination to carbonyl oxygen, enhancing electrophilicity. | |
| Strong Bases (NaOH, KOH) | N-Alkylation | Deprotonation of indole N-H to form a potent nucleophile. | |
| Coupling Reagents (EDC, HATU) | Amide Bond Formation | Activation of carboxylic acid to form a reactive intermediate. | |
| Phase-Transfer Catalysts (e.g., Dibenzo-18-crown-6) | Nucleophilic Substitution | Transfers anionic reactant across phase boundary to facilitate reaction. | |
| Electrochemical (Anodic Oxidation) | Halogenation | Generates electrophilic halogen species (e.g., Br⁺) from halide anions. |
Structure Activity Relationship Sar Methodologies for 4 Bromo 1h Indol 1 Yl Acetic Acid Derivatives
Systematic Design and Synthesis of Analogues for Comprehensive SAR Profiling
The foundation of a thorough SAR analysis lies in the systematic design and synthesis of a diverse library of analogues. This process allows for the methodical evaluation of various structural modifications. The synthesis of indole-based compounds often involves multi-step reaction sequences, leveraging common chemical transformations to build molecular diversity.
For instance, the synthesis of indole (B1671886) derivatives can be initiated from a substituted indole, such as a bromoindole. acs.orgnih.gov A common strategy involves the alkylation of the indole nitrogen. One documented synthesis involves reacting 6-bromoindole (B116670) with methyl 3-(bromomethyl)benzoate in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) to yield methyl 3-[(6-bromoindol-1-yl)methyl]benzoate. acs.orgnih.gov This intermediate can then undergo further modifications, such as a Suzuki–Miyaura cross-coupling reaction to form a bisindole scaffold, which allows for the exploration of compounds with multiple aromatic systems. acs.orgnih.gov
Another approach involves the Claisen-Schmidt condensation, which has been used to synthesize indole-chalcone hybrids by reacting heteroaromatic aldehydes carrying an indole ring with an appropriate acetophenone (B1666503) under basic conditions. acs.orgnih.gov This method allows for the creation of a library of compounds with variations in the indole scaffold to be tested for their biological activities. nih.gov Furthermore, the design and synthesis of novel series of indole derivatives, such as [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds, have been described as potent and selective agonists for specific biological targets. nih.gov
The strategic synthesis of truncated compounds or those with alternative linkages, such as different bisindole connections (e.g., 5-5', 5-6', 6-5'), is also crucial for a comprehensive SAR profile. acs.orgnih.gov By creating and testing these varied but related molecules, researchers can build a detailed map of the chemical space and identify key structural features that govern activity.
Table 1: Representative Synthetic Strategies for Indole Analogue Libraries
| Starting Material | Key Reaction | Resulting Scaffold | Purpose of Analogue |
|---|---|---|---|
| 6-Bromoindole | N-alkylation, Suzuki-Miyaura coupling | Benzyl-substituted bisindoles | Explore impact of multiple aromatic systems and linkage isomers. acs.orgnih.gov |
| Indole-carrying aldehydes | Claisen-Schmidt condensation | Indole-chalcone hybrids | Evaluate analgesic and anti-inflammatory potential. acs.orgnih.gov |
Analysis of the Impact of Structural Modifications on Molecular Recognition and Interactions
Once a library of analogues is synthesized, the next step is to analyze how specific structural changes affect the compound's ability to interact with its biological target. This involves examining substitutions on the indole ring and modifications to the side chain.
The substitution pattern on the indole ring is a critical determinant of biological activity. The position and nature of substituents can dramatically alter a molecule's electronic properties, steric profile, and hydrogen bonding capacity.
Studies on various indole derivatives have highlighted the importance of substituent placement. For a series of 1H-indole-2-carboxylic acid derivatives, substitutions at different positions of the indole ring showed varied effects, with position 4 being the least favorable and position 7 being the most favorable for activity. researchgate.net In another example involving indole acetic acid derivatives, compounds with substituents such as methoxy (B1213986) (-OCH3), fluorine (-F), or dimethylamino (-N(CH3)2) at the 5-position were found to be more active than the unsubstituted versions. youtube.com
The position of the halogen atom, such as bromine, is particularly significant. While the specific SAR for the 4-bromo position on (4-Bromo-1H-indol-1-yl)acetic acid is highly context-dependent on its biological target, studies on related bromoindoles provide valuable insights. For example, in the development of HIV-1 fusion inhibitors based on a bisindole scaffold, the linkage position between the indole rings was found to be crucial. nih.gov Starting from 6-bromoindole, the resulting 6-6' linked bisindole was the most potent, while shifting the linkage to 5-6', 6-5', or 5-5' led to a reduction in activity, demonstrating a strict spatial requirement for optimal interaction with the target. nih.gov The presence of 4-bromoindole (B15604) moieties is also noted in the synthesis of various biologically active compounds. researchgate.netnih.gov
The acetic acid side chain of this compound is a key functional group, often involved in critical binding interactions, such as forming salt bridges with basic residues in a target protein. Modifications to this chain can have profound effects on activity.
Key findings from SAR studies on indole acetic acid derivatives include:
Carboxyl Group: The carboxylic acid moiety is often essential for activity. Replacing it with other acidic functional groups typically leads to a decrease in potency. youtube.com Furthermore, converting the carboxylic acid to an amide analogue can render the compound inactive. youtube.com
Side Chain Length and Flexibility: Altering the length or rigidity of the acetic acid chain can impact how the molecule fits into a binding pocket. Studies on indole-3-acetic acid have shown that the side chain can undergo cleavage upon enzymatic oxidation, a process influenced by substituents on the indole ring. nih.gov
Side Chain Branching: The addition of small alkyl groups, such as a methyl branch, to the acetic acid side chain has been observed to have no significant effect on the activity of certain indole acetic acid derivatives. youtube.com
Bioisosteric Replacement: In some cases, the carboxylic acid can be replaced with other groups that mimic its function. For example, a series of indole acetic acid sulfonate derivatives were synthesized where the carboxylate was effectively replaced by a sulfonate group, yielding potent inhibitors of ectonucleotidases. nih.govresearchgate.net
Table 2: Impact of Side Chain Modifications on Indole Acetic Acid Derivatives
| Modification | Observation | Implication for SAR |
|---|---|---|
| Replacement of Carboxyl Group | Decreased activity. youtube.com | The carboxyl group is a critical pharmacophore. |
| Conversion to Amide | Inactivation of the compound. youtube.com | The acidic proton and/or charge is likely essential for binding. |
| Introduction of Sulfonate Group | Resulted in potent inhibitors of different enzymes. nih.govresearchgate.net | A sulfonate can be a successful bioisostere for the carboxylate group, depending on the target. |
Application of Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches to Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.com These models are invaluable for predicting the activity of unsynthesized compounds and for gaining a deeper understanding of the physicochemical properties that drive potency.
Several QSAR studies have been successfully applied to various classes of indole derivatives. nih.govtandfonline.comtandfonline.com In one study, a QSAR model was developed for 52 indole derivatives with antifungal activity against Candida albicans. nih.govtandfonline.comtandfonline.com Using the multiple linear regression (MLR) method, a statistically significant equation was derived (R² = 0.7884). nih.govtandfonline.com This model revealed that activity was positively correlated with descriptors such as HATS3p, MATS5e, and RDF045, and negatively correlated with GATS8p, R7e+, and G2e. nih.govtandfonline.com Such models help in designing new, potentially more potent antifungal agents by optimizing these descriptor values.
Another application is 3D-QSAR, which considers the three-dimensional structure of the molecules. A 3D-QSAR study on indole and isatin (B1672199) derivatives developed as antiamyloidogenic agents yielded a model with good predictive power (r²ext = 0.695), which complemented pharmacophore modeling by identifying key physicochemical features correlated with potency. mdpi.com QSAR models have also been developed to predict properties like the partition coefficient (logP) and toxicity (LD50) for indole derivatives. jocpr.com These mathematical models serve as powerful predictive tools in the drug discovery process, enabling a more rational design of novel analogues of this compound for specific therapeutic applications.
Exploration of 4 Bromo 1h Indol 1 Yl Acetic Acid Derivatives in Advanced Chemical Research Applications
Utilization as Versatile Building Blocks and Synthetic Intermediates in Complex Organic Synthesis
In the realm of organic chemistry, a "building block" is a molecule that can be readily incorporated into the synthesis of a larger, more complex molecule. (4-Bromo-1H-indol-1-yl)acetic acid and its related bromo-indole structures are exemplary building blocks due to their inherent reactivity and structural features. The bromine atom at the 4-position significantly influences the electronic properties of the indole (B1671886) ring and, more importantly, serves as a versatile functional group for a variety of coupling reactions.
These compounds are frequently used as synthetic intermediates—molecules that are the product of one reaction and the starting material for the next in a multi-step synthesis. For instance, the bromine atom can be readily substituted or used in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds and construct biaryl compounds. This capability is crucial for creating complex molecular architectures that are often required for high-potency biological activity.
Research has demonstrated the utility of bromo-indoles as foundational materials for synthesizing a range of bioactive molecules. A notable example is the use of 6-bromoindole (B116670) as the primary building block for the efficient, gram-scale synthesis of selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in antibiotic resistance. nih.gov The synthesis strategy involved modifying the starting bromo-indole at the nitrogen atom or substituting the bromine atom via palladium-catalyzed cross-coupling to assemble the final inhibitor structures. nih.gov Similarly, other halogenated indole derivatives serve as key starting materials in the development of pharmaceuticals and agrochemicals, underscoring their importance in synthetic programs.
Table 1: Selected Synthetic Transformations of Bromo-Indole Scaffolds This table provides examples of reactions that bromo-indole derivatives can undergo, highlighting their versatility as synthetic intermediates.
| Starting Material Class | Reaction Type | Reagents/Conditions | Product Class | Significance | Reference(s) |
|---|---|---|---|---|---|
| Bromo-indole | Suzuki-Miyaura Coupling | Pd catalyst, boronic acid | Biaryl-indole | Formation of C-C bonds, creating molecular complexity | |
| 6-Bromoindole | N-Alkylation | NaH, methyl bromoacetate | 1-Substituted-6-bromoindole | Functionalization of the indole nitrogen | nih.gov |
| Bromo-indole | Friedel-Crafts Acylation | Ethanoyl chloride, AlCl₃ | Acyl-bromo-indole | Introduction of ketone functionality to the ring | |
| Bromo-indole | Nucleophilic Substitution | Various nucleophiles | Substituted-indole | Replacement of the bromine atom with other functional groups |
Development as Molecular Probes for Investigating Fundamental Biological Systems
Molecular probes are specialized molecules designed to study and visualize biological processes at the molecular level. The structural attributes of this compound derivatives make them excellent candidates for development into such probes. By interacting with specific biological targets like proteins or enzymes, these compounds can help elucidate the mechanisms of fundamental biological systems.
A key aspect of creating molecular probes is the attachment of a reporter group, such as a fluorescent tag, a biotin (B1667282) moiety, or a radioactive isotope, to the core scaffold. The chemical structure of this compound is well-suited for such modifications. The carboxylic acid group provides a convenient attachment point for labels via amide bond formation. Furthermore, the indole nitrogen and the carbon-bromine bond can also be utilized for chemical ligation, allowing for the strategic placement of labels. The synthesis of such labeled derivatives would enable researchers to track the molecule's localization within cells, quantify its binding to target proteins, and visualize its role in cellular pathways, providing invaluable insights for biochemical and cellular studies.
The indole scaffold is a cornerstone in the search for new therapeutic agents. Derivatives of this compound have been investigated across a wide spectrum of biological research, with significant efforts focused on anti-infective agents and enzyme inhibitors.
In anti-infective research, the rise of antibiotic-resistant bacteria necessitates novel therapeutic strategies. One approach is to inhibit bacterial proteins essential for survival or virulence. Researchers have designed and synthesized novel 4-bromo-1H-indazole derivatives (a related heterocyclic system) that act as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov Another powerful strategy involves enhancing the efficacy of existing antibiotics. Indole-based inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme that produces hydrogen sulfide (B99878) (H₂S) and contributes to bacterial defense against oxidative stress, have been shown to significantly increase the sensitivity of pathogenic bacteria to antibiotics. nih.gov The broad anti-infective potential of the indole nucleus is well-documented, with various derivatives showing antibacterial, antifungal, and anti-tuberculosis activity. nih.gov
In the field of enzyme inhibition, indole derivatives are explored for their ability to modulate the activity of key human enzymes involved in disease. For example, 1-(1H-indol-1-yl)ethanone derivatives have been identified as potent and selective inhibitors of the bromodomains of CBP and EP300, proteins that are therapeutic targets in castration-resistant prostate cancer. nih.gov Other research has focused on indol-1-yl acetic acids as agonists for peroxisome proliferator-activated receptors (PPARs), which are important targets in metabolic diseases. nih.gov The ability to systematically modify the indole core allows for the optimization of these molecules to achieve high potency and selectivity for their intended enzyme targets. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (4-Bromo-1H-indol-1-yl)acetic acid, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves bromination of indole derivatives followed by acetic acid functionalization. For example, bromo-indole intermediates can be synthesized via Vilsmeier-Haack reactions or electrophilic substitution, with acetic acid introduced via alkylation or coupling reactions. describes refluxing indole derivatives in acetic acid with sodium acetate for 2.5–3 hours to form target compounds, followed by recrystallization for purification . Optimizing catalyst choice (e.g., rhodium/iodide vs. cobalt systems) and controlling reaction parameters (temperature: 150–200°C, pressure: 30–60 bar) are critical for yield, as seen in acetic acid production methods .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Safety protocols include storing the compound refrigerated in tightly sealed containers to prevent moisture absorption and electrostatic charge buildup . Avoid skin/eye contact and inhalation of vapors; use PPE (gloves, goggles, lab coats). Emergency procedures should align with GHS guidelines, with immediate decontamination and medical consultation for exposure . Compatibility testing is essential, as brominated indoles may react with strong oxidizers or bases.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combined FT-IR and NMR spectroscopy resolves functional groups (e.g., acetic acid’s carbonyl at ~1700 cm⁻¹) and regiochemistry. highlights FT-Raman for vibrational modes of brominated indoles, while ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C4, acetic acid at N1) . High-resolution mass spectrometry (HRMS) confirms molecular weight, as demonstrated for related indole derivatives .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXTL/SHELXL refines structural parameters (bond lengths, angles) and validates stereochemistry. and detail protocols for bromo-indole derivatives, achieving data-to-parameter ratios >17.6 and R-factors <0.08 . SHELX’s robustness in handling twinned data or high-resolution macromolecular structures (e.g., protein-ligand complexes) makes it suitable for halogenated indoles .
Q. What computational chemistry approaches predict the electronic and vibrational properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic transitions, HOMO-LUMO gaps, and vibrational frequencies. used DFT to correlate experimental FT-IR/Raman data with theoretical spectra for brominated indoles, achieving <5% deviation . Molecular docking (e.g., AutoDock Vina) can further explore interactions with biological targets, as seen in prostaglandin D2 receptor antagonist studies .
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across in vitro models?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., SOD/CAT activity measurements in colitis models ). For pharmacokinetic inconsistencies (e.g., biliary excretion rates in ), employ bile duct cannulation or LC-MS/MS to quantify metabolite profiles . Structural analogs (e.g., 4-chlorophenyl derivatives in ) should be tested under identical conditions to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
